molecular formula C21H19N3O6S B2472238 N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325988-28-1

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2472238
CAS RN: 325988-28-1
M. Wt: 441.46
InChI Key: BLIJAFAGQGMFFD-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MNPA or NSC 402787 and has been found to have a variety of interesting properties that make it useful in laboratory experiments.

Scientific Research Applications

Antidiabetic Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, including N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, were synthesized and evaluated for antidiabetic potential. These compounds demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, crucial in diabetes management. Computational studies predicted drug-likeness and ADMET properties, suggesting these derivatives' potential as antidiabetic agents (Thakal, Singh, & Singh, 2020).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl)benzamide and N-(4-methoxyphenyl)benzamide, were studied for their inhibition behavior on mild steel acidic corrosion. The presence of methoxy (OCH3) substituents enhanced the inhibition efficiency. These compounds were found to act as interface corrosion inhibitors, with methoxy substituents showing high efficiency in protecting against corrosion (Mishra et al., 2018).

Fluorescence Enhancement

The interaction between Glibenclamide, a derivative of N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, and erbium (Er) ions showed potential for developing simple and sensitive fluorimetric probes. This study opens avenues for using these compounds in biochemical reaction probing and in high-performance liquid chromatography detection (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Bioactivity and Antimicrobial Properties

New benzamide derivatives, including those substituted with 4-chloro phenoxy benzene and dibenzoazepine, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Priya et al., 2006).

Enzyme Inhibition

Compounds carrying the benzamide moiety, such as N-methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, were found to be potent inhibitors of the endothelin ETA receptor. These findings highlight the potential of benzamide derivatives in enzyme inhibition and as candidates for drug development (Mortlock et al., 1997).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-23(16-6-4-3-5-7-16)31(28,29)18-11-8-15(9-12-18)21(25)22-19-13-10-17(24(26)27)14-20(19)30-2/h3-14H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIJAFAGQGMFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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